molecular formula C20H22N4O2S B5472636 1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Cat. No.: B5472636
M. Wt: 382.5 g/mol
InChI Key: VKACBPCRTJYXQH-UHFFFAOYSA-N
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Description

1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a phenoxy group, and a triazole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a phenol derivative with a suitable leaving group on the triazole ring.

    Attachment of the Morpholine Ring: The morpholine moiety is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with a halomethyl intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The phenoxy and morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole-thione structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

  • 1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-ONE
  • 1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-SULFONE

Comparison:

  • Uniqueness: The presence of the thione group in 1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE imparts unique chemical reactivity and biological activity compared to its analogs with different functional groups.
  • Chemical Properties: The thione group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the corresponding ketone or sulfone analogs.
  • Biological Activity: The thione moiety may enhance the compound’s ability to interact with biological targets, potentially leading to improved antimicrobial or anticancer properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c27-20-23(16-22-11-13-25-14-12-22)21-19(15-26-18-9-5-2-6-10-18)24(20)17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKACBPCRTJYXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)N(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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